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molecular formula C13H18ClNO3 B1443220 2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic acid hydrochloride CAS No. 928322-40-1

2-(4-Hydroxypiperidin-1-yl)-2-phenylacetic acid hydrochloride

Cat. No. B1443220
M. Wt: 271.74 g/mol
InChI Key: RIHZGNJVXMZYAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08211919B2

Procedure details

A suspension of ethyl (4-hydroxypiperidin-1-yl)(phenyl)acetate (5.2 g) in 6N hydrochloric acid (80 mL) was refluxed for 14 hours and the mixture was evaporated in vacuo. The residue was triturated with methanol and collected by filtration and dried in vacuo to afford (4-hydroxypiperidin-1-yl) (phenyl)acetic acid hydrochloride (4.65 g) as a powder.
Name
ethyl (4-hydroxypiperidin-1-yl)(phenyl)acetate
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][N:5]([CH:8]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:9]([O:11]CC)=[O:10])[CH2:4][CH2:3]1.[ClH:20]>>[ClH:20].[OH:1][CH:2]1[CH2:3][CH2:4][N:5]([CH:8]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:9]([OH:11])=[O:10])[CH2:6][CH2:7]1 |f:2.3|

Inputs

Step One
Name
ethyl (4-hydroxypiperidin-1-yl)(phenyl)acetate
Quantity
5.2 g
Type
reactant
Smiles
OC1CCN(CC1)C(C(=O)OCC)C1=CC=CC=C1
Name
Quantity
80 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 14 hours
Duration
14 h
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with methanol
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
Cl.OC1CCN(CC1)C(C(=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.65 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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